molecular formula C17H14ClNO2 B15062978 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline CAS No. 83054-56-2

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline

Cat. No.: B15062978
CAS No.: 83054-56-2
M. Wt: 299.7 g/mol
InChI Key: QWNXCWKZJBMERZ-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is a substituted aniline derivative featuring a chloro group at position 3 and a 4-methoxynaphthalen-1-yloxy group at position 4. Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, though specific protocols require further exploration .

Properties

CAS No.

83054-56-2

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

3-chloro-4-(4-methoxynaphthalen-1-yl)oxyaniline

InChI

InChI=1S/C17H14ClNO2/c1-20-15-8-9-16(13-5-3-2-4-12(13)15)21-17-7-6-11(19)10-14(17)18/h2-10H,19H2,1H3

InChI Key

QWNXCWKZJBMERZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs vary in the substituent attached to the aniline ring, impacting their chemical and biological profiles:

Compound Name Molecular Formula Molecular Weight Substituent Group Key Applications/Activities References
3-Chloro-4-((3-fluorobenzyl)oxy)aniline C₁₃H₁₁ClFNO 257.68 3-fluorobenzyloxy Protozoan inhibitor; Lapatinib intermediate
3-Chloro-4-(4-chlorophenoxy)aniline C₁₂H₉Cl₂NO 258.11 4-chlorophenoxy Antimalarial (ED₅₀: 3.61 mg/kg)
3-Chloro-4-(3,4-dichlorophenoxy)aniline C₁₂H₈Cl₃NO 292.56 3,4-dichlorophenoxy EGFR/HER2 inhibition
3-Chloro-4-[(1-methylindazol-4-yl)oxy]aniline C₁₄H₁₂ClN₃O 273.72 1-methylindazol-4-yloxy Kinase inhibition (structural analog)
3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline* C₁₇H₁₃ClNO₂ 298.74 4-methoxynaphthalen-1-yloxy Hypothetical anticancer applications N/A

*Hypothetical compound inferred from structural trends.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance biological activity in protozoan and kinase inhibitors .
  • Bulkier substituents (e.g., naphthalenyloxy) may improve target binding via hydrophobic interactions but reduce solubility.
Physicochemical Properties
  • 3-Chloro-4-((3-fluorobenzyl)oxy)aniline :
    • Melting Point: 80–84°C
    • Solubility: Organic solvents > water .
  • 3-Chloro-4-(4-chlorophenoxy)aniline: ED₅₀: 3.61 mg/kg (antimalarial) .

Biological Activity

3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline, with the chemical formula C17_{17}H14_{14}ClNO2_2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a chloro group and a methoxynaphthalene moiety, which are believed to influence its biological interactions. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC17_{17}H14_{14}ClNO2_2
Molecular Weight303.75 g/mol
IUPAC Name3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline

The biological activity of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of both chloro and methoxynaphthalene substituents enhances its binding affinity and specificity. Research indicates that this compound may exhibit antiproliferative and anticancer properties through various pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline against various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell Lines Tested% InhibitionIC50_{50} (µM)
MDA-MB-468 (breast cancer)84.83%5.0
SK-MEL-5 (melanoma)81.58%6.2
T-47D (breast cancer)90.47%3.5

These studies indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting its potential as a lead compound in drug development.

Mechanistic Insights

The mechanism by which 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline exerts its effects may involve the induction of apoptosis in cancer cells, as indicated by studies measuring caspase activation and cell cycle arrest. For instance, research has shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer :
    A study involving MDA-MB-468 cells demonstrated that treatment with 3-Chloro-4-((4-methoxynaphthalen-1-yl)oxy)aniline resulted in significant cell death compared to untreated controls, with a notable dose-dependent response.
  • Case Study on Melanoma :
    In SK-MEL-5 cells, the compound was found to inhibit cell migration and invasion, indicating its potential role in preventing metastasis.

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments indicate that it may pose risks such as acute toxicity and potential mutagenicity, necessitating further investigation into its safety for clinical use.

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